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Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the

structural elucidation of Methyl 4-hydroxy-2-methylbenzoate (C₉H₁₀O₃), a substituted

aromatic ester. Aimed at researchers, chemists, and drug development professionals, this

document details the theoretical underpinnings and practical application of Nuclear Magnetic

Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and

Electron Ionization Mass Spectrometry (EI-MS). Each section includes not only the spectral

data but also field-proven experimental protocols, explaining the causality behind

methodological choices to ensure data integrity and reproducibility. The guide synthesizes data

from multiple spectroscopic techniques to provide a validated and unambiguous structural

confirmation, serving as a critical reference for quality control, synthetic chemistry, and

materials science applications.
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Methyl 4-hydroxy-2-methylbenzoate is an organic compound with significant utility in

synthetic chemistry as a building block for more complex molecules. Its structural

characterization is paramount for verifying purity, confirming synthetic outcomes, and

understanding its chemical behavior. The molecule features a benzene ring substituted with a

hydroxyl group, a methyl group, and a methyl ester group, leading to a distinct spectroscopic

fingerprint. This guide provides the foundational spectroscopic data and protocols required for

its unambiguous identification.

Molecular Structure
The structural arrangement of functional groups dictates the compound's spectroscopic

properties.

Caption: Molecular structure of Methyl 4-hydroxy-2-methylbenzoate.

Physicochemical Properties
A summary of key identifiers and properties for Methyl 4-hydroxy-2-methylbenzoate is

provided below.[1]

Property Value

IUPAC Name methyl 4-hydroxy-2-methylbenzoate[1]

CAS Number 57556-31-7[1]

Molecular Formula C₉H₁₀O₃[1]

Molecular Weight 166.17 g/mol [1]

InChIKey FINKSGWSBJRISB-UHFFFAOYSA-N[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of the covalent structure

of organic molecules. It provides detailed information about the chemical environment,

connectivity, and stereochemistry of atoms within a molecule.
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¹H and ¹³C NMR spectroscopy are based on the magnetic properties of the hydrogen and

carbon-13 nuclei, respectively. When placed in a strong magnetic field, these nuclei can exist in

different spin states. The absorption of radiofrequency (RF) energy promotes transitions

between these states, and the precise frequency required is highly sensitive to the local

electronic environment, a phenomenon known as the chemical shift (δ). Couplings between

adjacent nuclei (J-coupling) cause signals to split, revealing neighborhood information.[3]

Experimental Protocol: ¹H and ¹³C NMR Acquisition
This protocol ensures the acquisition of high-resolution NMR spectra suitable for structural

confirmation.

Sample Preparation:

Weigh 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry

vial.[4] The higher concentration for ¹³C is necessary due to the low natural abundance of

the ¹³C isotope and its lower intrinsic sensitivity.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or

DMSO-d₆). Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum

and to provide a lock signal for the spectrometer to maintain field stability.[4]

Ensure the sample is fully dissolved. If necessary, use gentle vortexing. For samples with

particulate matter, filter the solution through a pipette with a small glass wool plug into a

clean NMR tube to prevent magnetic field distortions that broaden spectral lines.[4]

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate

chemical shift referencing (δ = 0.00 ppm).[4]

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Tune and match the probe to the correct frequency for the nucleus being observed (¹H or

¹³C).
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"Lock" the spectrometer onto the deuterium signal from the solvent. This compensates for

any magnetic field drift during the experiment.

"Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity,

resulting in sharp, symmetrical peaks. Poor shimming leads to broad and distorted

lineshapes.

Acquire the spectrum using standard pulse sequences. For ¹³C NMR, broadband proton

decoupling is typically used to collapse C-H couplings, simplifying the spectrum to single

lines for each unique carbon atom and providing a Nuclear Overhauser Effect (NOE)

enhancement of the signal.[3]

Data Analysis and Interpretation
Note: As experimental data for Methyl 4-hydroxy-2-methylbenzoate is not readily available in

public databases, the following data is predicted based on established chemical shift principles

and data from structurally similar compounds. This serves as an expert interpretation of the

expected spectrum.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.85 d 1H Ar-H (H6)

Ortho to the

electron-

withdrawing

ester group,

deshielded.

~ 6.70 d 1H Ar-H (H5)

Ortho to the

electron-donating

-OH group,

shielded.

~ 6.65 s 1H Ar-H (H3)

Meta to -OH,

ortho to -CH₃,

shielded.

~ 5.50 br s 1H -OH

Phenolic proton,

chemical shift is

variable and

depends on

concentration/sol

vent.

~ 3.88 s 3H -OCH₃
Ester methyl

group protons.

~ 2.45 s 3H Ar-CH₃
Aromatic methyl

group protons.
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Chemical Shift (δ, ppm) Assignment Rationale

~ 170.0 C=O
Ester carbonyl carbon, highly

deshielded.

~ 158.0 C4-OH
Aromatic carbon attached to

the hydroxyl group.

~ 141.0 C2-CH₃
Aromatic carbon attached to

the methyl group.

~ 132.0 C6
Aromatic methine carbon

adjacent to the ester.

~ 122.0 C1
Quaternary aromatic carbon

attached to the ester.

~ 116.0 C5
Aromatic methine carbon ortho

to the hydroxyl group.

~ 114.0 C3
Aromatic methine carbon ortho

to the methyl group.

~ 52.0 -OCH₃ Ester methyl carbon.

~ 21.0 Ar-CH₃ Aromatic methyl carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. It works by measuring the absorption of infrared radiation, which excites molecular

vibrations (stretching, bending).

Theoretical Principles
Different chemical bonds vibrate at characteristic frequencies. By analyzing the absorption

spectrum, one can identify the presence of functional groups such as hydroxyl (-OH), carbonyl

(C=O), and ether (C-O) bonds. The region from 4000 to 1500 cm⁻¹ is typically used for

functional group identification, while the region below 1500 cm⁻¹ (the "fingerprint region") is

unique to the molecule as a whole.
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Experimental Protocol: KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a standard technique for analyzing solid

samples.[5] KBr is used because it is transparent to IR radiation in the typical analysis range

(4000-400 cm⁻¹) and its plasticity allows it to form a transparent disc under pressure.[6]

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at

110°C) and stored in a desiccator to prevent moisture absorption.[5][6] Water shows

prominent broad peaks around 3400 cm⁻¹ and 1640 cm⁻¹, which can obscure sample

signals.[5]

Grinding: In an agate mortar, grind 1-2 mg of the sample until it is a fine, uniform powder.

Add 100-200 mg of the dried KBr and continue to grind the mixture rapidly to ensure it is

homogenous and the particle size is smaller than the IR wavelength, which minimizes light

scattering.[5][7]

Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press

and apply a vacuum for several minutes to remove trapped air and moisture, which can

cause the final pellet to be opaque or crack.[5][6]

Formation: Slowly apply 8-10 tons of pressure and hold for 1-2 minutes.[5] This high

pressure causes the KBr to plasticize and form a solid, transparent or semi-transparent disc.

Analysis: Carefully remove the disc from the die and place it in the spectrometer's sample

holder for analysis.

Data Analysis and Interpretation
The IR spectrum provides direct evidence for the key functional groups in Methyl 4-hydroxy-2-
methylbenzoate.[8]
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~ 3350 Broad, Strong O-H stretch (phenolic hydroxyl)

~ 3050 Medium Aromatic C-H stretch

~ 2960 Medium
Aliphatic C-H stretch (methyl

groups)

~ 1680 Strong, Sharp C=O stretch (ester carbonyl)

~ 1610, 1580 Medium-Strong C=C stretch (aromatic ring)

~ 1250 Strong C-O stretch (ester)

~ 1150 Strong C-O stretch (phenol)

~ 830 Strong

C-H bend (out-of-plane,

indicative of substitution

pattern)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions.[9] It is used to determine the molecular weight of a compound and can provide structural

information through the analysis of fragmentation patterns.

Theoretical Principles
In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy

electrons (typically 70 eV).[10] This process is energetic enough to eject an electron from the

molecule, forming a positively charged molecular ion (M⁺•).[11] This ion is often unstable and

breaks apart into smaller, charged fragments and neutral radicals. The mass spectrometer

separates these charged fragments based on their m/z ratio, and the resulting spectrum shows

the relative abundance of each fragment. The standardized 70 eV energy allows for

reproducible fragmentation patterns and the creation of spectral libraries.[10]

Experimental Protocol: Electron Ionization (EI-MS)
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Sample Introduction: Introduce a small amount of the volatile sample into the ion source,

often via a Gas Chromatography (GC) system which separates components of a mixture

before they enter the mass spectrometer.[9]

Ionization: In the ion source, a heated filament emits electrons. These electrons are

accelerated to an energy of 70 eV and directed into the path of the gaseous sample

molecules.[12][13]

Acceleration: The resulting positive ions (both molecular and fragment ions) are pushed out

of the ion chamber by a repeller voltage and accelerated by a potential difference into the

mass analyzer.

Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their

m/z ratio by applying electric or magnetic fields.[9]

Detection: An electron multiplier detects the ions, generating a signal proportional to the

number of ions at each m/z value.

Data Analysis and Interpretation
The mass spectrum confirms the molecular weight and reveals stable fragments that are

characteristic of the molecule's structure.[8]

[M]⁺•
m/z = 166

[M - •OCH₃]⁺
m/z = 135

- •OCH₃

[M - •COOCH₃]⁺
m/z = 107

- CO

Click to download full resolution via product page
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Caption: Key fragmentation pathways for Methyl 4-hydroxy-2-methylbenzoate in EI-MS.

m/z Relative Intensity Proposed Fragment

166 High [M]⁺• (Molecular Ion)

135 Very High (Base Peak)
[M - •OCH₃]⁺ (Loss of the

methoxy radical)

107 Medium

[M - •COOCH₃]⁺ (Loss of the

carbomethoxy radical) or [135 -

CO]⁺ (Loss of carbon

monoxide from the m/z 135

fragment)

The molecular ion peak at m/z 166 confirms the molecular weight of 166.17 g/mol .[1] The base

peak at m/z 135 is highly characteristic and results from the loss of a methoxy radical (•OCH₃,

31 Da), forming a stable acylium ion.[11] A subsequent loss of carbon monoxide (CO, 28 Da)

from this fragment gives rise to the peak at m/z 107.

Summary and Conclusion
The structural identity of Methyl 4-hydroxy-2-methylbenzoate is unequivocally confirmed

through the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy

provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the

presence of key hydroxyl and ester functional groups, and mass spectrometry validates the

molecular weight and reveals characteristic fragmentation patterns. The protocols and data

presented in this guide constitute a self-validating system for the characterization of this

compound, providing researchers with a reliable and comprehensive reference for their work.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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